5-(Aminomethyl)-1,3,6-trimethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione
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Overview
Description
5-(Aminomethyl)-1,3,6-trimethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione: is a heterocyclic organic compound with a unique structure that includes a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(Aminomethyl)-1,3,6-trimethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione typically involves multi-step organic reactions. One common method includes the reaction of 5-hydroxymethylfurfural (HMF) with p-tosyl benzyl alcohol using sulfuric acid as a catalyst . Another approach involves the reductive amination of HMF with aqueous ammonia using a non-noble Ni/SBA-15 catalyst .
Industrial Production Methods: Industrial production methods for this compound are still under development, focusing on optimizing yield and purity while minimizing environmental impact. The use of eco-friendly reagents and catalysts is emphasized to adhere to green chemistry principles .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the amino group can be replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles depending on the desired substitution.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry: In organic synthesis, this compound serves as a building block for more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .
Biology: In biological research, it is used to study enzyme interactions and metabolic pathways. Its derivatives have shown potential as enzyme inhibitors and modulators .
Medicine: The compound and its derivatives are being investigated for their potential therapeutic properties, including anti-inflammatory and anticancer activities .
Industry: In the industrial sector, it is used in the synthesis of polymers and materials with specific properties, such as enhanced thermal stability and mechanical strength .
Mechanism of Action
The mechanism of action of 5-(Aminomethyl)-1,3,6-trimethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione involves its interaction with specific molecular targets, such as enzymes and receptors. It can act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways . The exact pathways and molecular targets are still under investigation, but its ability to mimic or inhibit natural substrates makes it a valuable tool in biochemical research .
Comparison with Similar Compounds
5-(Hydroxymethyl)-2-furancarboxylic acid (HMF): A precursor in the synthesis of 5-(Aminomethyl)-1,3,6-trimethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione.
5-(Aminomethyl)-2-furancarboxylic acid (AMFC): A related compound used in the synthesis of biopolymers.
Uniqueness: The uniqueness of this compound lies in its specific structure, which allows for versatile chemical modifications and applications. Its ability to undergo various chemical reactions and its potential in multiple research fields make it a compound of significant interest .
Properties
Molecular Formula |
C8H13N3O2 |
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Molecular Weight |
183.21 g/mol |
IUPAC Name |
5-(aminomethyl)-1,3,6-trimethylpyrimidine-2,4-dione |
InChI |
InChI=1S/C8H13N3O2/c1-5-6(4-9)7(12)11(3)8(13)10(5)2/h4,9H2,1-3H3 |
InChI Key |
LXLBBPJPABTJJO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)N(C(=O)N1C)C)CN |
Origin of Product |
United States |
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